N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide: is a synthetic organic compound that features a benzofuran ring, a thiazole ring, and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Synthesis of the Thiazole Ring: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings can be coupled using a suitable linker, such as a halomethyl group, under conditions that promote nucleophilic substitution.
Introduction of the Chloroacetamide Group: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon to form dihydrothiazoles.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form corresponding amides or thioamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acids.
Reduction: Dihydrothiazoles.
Substitution: Various amides and thioamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the benzofuran and thiazole rings suggests possible antimicrobial, antifungal, and anticancer properties. Researchers are exploring its efficacy in inhibiting specific enzymes or pathways involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and structural features make it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets in proteins, while the thiazole ring could form hydrogen bonds or coordinate with metal ions. The chloroacetamide group may act as an electrophile, reacting with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole, which have important biological roles.
Uniqueness
N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide is unique due to the combination of the benzofuran and thiazole rings with the chloroacetamide group. This structural combination is not commonly found in other compounds, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-6-13(18)16-7-10-8-20-14(17-10)12-5-9-3-1-2-4-11(9)19-12/h1-5,8H,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRFLCKOJLCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.